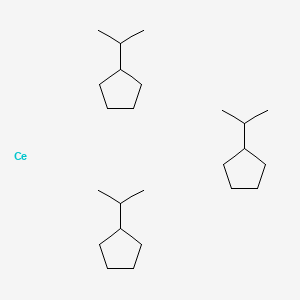
cerium;propan-2-ylcyclopentane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cerium;propan-2-ylcyclopentane is a compound that combines cerium, a rare earth metal, with a cycloalkane structure Cerium is known for its catalytic properties and is widely used in various industrial applications The propan-2-ylcyclopentane part of the molecule is a cycloalkane, which is a type of hydrocarbon with a ring structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of cerium;propan-2-ylcyclopentane typically involves the reaction of cerium salts with propan-2-ylcyclopentane under controlled conditions. One common method is the hydrothermal synthesis, where cerium nitrate is reacted with propan-2-ylcyclopentane in the presence of a reducing agent at elevated temperatures and pressures. This method allows for the formation of this compound with high purity and yield .
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, ensuring consistent product quality. Additionally, advanced techniques like microwave-assisted synthesis can be employed to enhance reaction rates and yields .
Analyse Des Réactions Chimiques
Types of Reactions
Cerium;propan-2-ylcyclopentane can undergo various chemical reactions, including:
Oxidation: The cerium component can be oxidized to cerium(IV) oxide, which is a common oxidation state for cerium in catalytic applications.
Reduction: Cerium(IV) can be reduced back to cerium(III) under appropriate conditions.
Substitution: The cycloalkane part of the molecule can undergo substitution reactions, where hydrogen atoms are replaced by other functional groups
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as hydrogen gas or sodium borohydride can be used.
Substitution: Halogenation reactions can be carried out using halogens like chlorine or bromine
Major Products Formed
Oxidation: Cerium(IV) oxide and various oxidized hydrocarbons.
Reduction: Cerium(III) compounds and reduced hydrocarbons.
Substitution: Halogenated cycloalkanes and other substituted derivatives
Applications De Recherche Scientifique
Cerium;propan-2-ylcyclopentane has a wide range of applications in scientific research:
Chemistry: Used as a catalyst in organic synthesis and polymerization reactions.
Biology: Investigated for its potential antioxidant properties and its ability to scavenge free radicals.
Medicine: Explored for its potential use in drug delivery systems and as a therapeutic agent for oxidative stress-related diseases.
Industry: Utilized in the production of advanced materials, such as ceramics and coatings, due to its unique chemical properties .
Mécanisme D'action
The mechanism of action of cerium;propan-2-ylcyclopentane involves its ability to undergo redox reactions. Cerium can alternate between its +3 and +4 oxidation states, allowing it to participate in various catalytic processes. The cycloalkane structure provides stability and enhances the compound’s solubility in organic solvents. The molecular targets and pathways involved include the scavenging of reactive oxygen species and the modulation of oxidative stress pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
Cerium oxide (CeO2): Known for its catalytic and antioxidant properties.
Cyclopentane: A simple cycloalkane used as a solvent and in organic synthesis.
Propan-2-ylcyclopentane: A hydrocarbon with similar structural properties but without the cerium component .
Uniqueness
Cerium;propan-2-ylcyclopentane is unique due to the combination of cerium’s redox properties and the stability of the cycloalkane structure.
Propriétés
Formule moléculaire |
C24H48Ce |
|---|---|
Poids moléculaire |
476.8 g/mol |
Nom IUPAC |
cerium;propan-2-ylcyclopentane |
InChI |
InChI=1S/3C8H16.Ce/c3*1-7(2)8-5-3-4-6-8;/h3*7-8H,3-6H2,1-2H3; |
Clé InChI |
XXJOBLHJKZCUSJ-UHFFFAOYSA-N |
SMILES canonique |
CC(C)C1CCCC1.CC(C)C1CCCC1.CC(C)C1CCCC1.[Ce] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



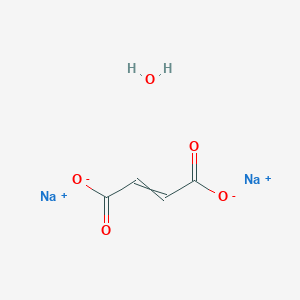

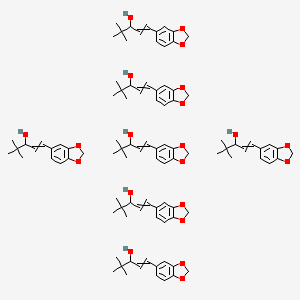
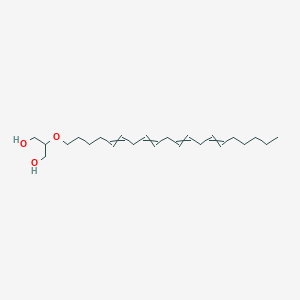
![3-[6-Methyl-2-(4-nitrophenyl)imidazo[1,2-a]pyridin-3-yl]acrylic acid](/img/structure/B13389664.png)
![Norleucine, N-[(1,1-dimethylethoxy)carbonyl]-5,5-difluoro-, methyl ester](/img/structure/B13389684.png)
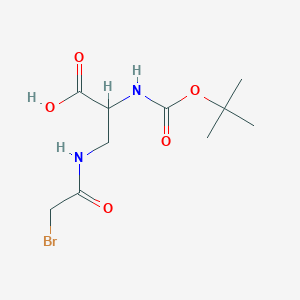
![N-[2-(2-ethoxyphenyl)ethyl]-3-(7-methoxy-1H-indol-3-yl)prop-2-enamide](/img/structure/B13389698.png)

![N-[4-[3-chloro-4-[(3-fluorophenyl)methoxy]anilino]-3-cyano-7-ethoxyquinolin-6-yl]-4-(dimethylamino)but-2-enamide](/img/structure/B13389704.png)
![3-[2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-phenylpropanoyl]-2,2,5-trimethyl-1,3-oxazolidine-4-carboxylic acid](/img/structure/B13389715.png)
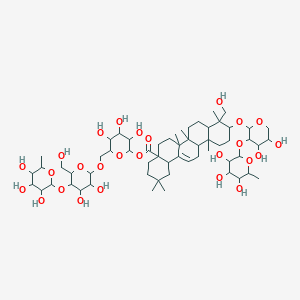
![(5,6-Dihydroxy-3,7,11,11,14-pentamethyl-15-oxo-4-tetracyclo[7.5.1.01,5.010,12]pentadeca-2,7-dienyl) deca-2,4-dienoate](/img/structure/B13389724.png)
